molecular formula C9H12O B6175132 rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol CAS No. 136066-56-3

rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol

Cat. No.: B6175132
CAS No.: 136066-56-3
M. Wt: 136.2
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Description

rac-(1R,2S,3R,5R,6S)-tricyclo[4210,2,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by a series of functional group transformations to achieve the desired tricyclic structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives (e.g., ketones, carboxylic acids), reduced forms (e.g., alcohols), and substituted compounds with various functional groups. These products can be further utilized in different scientific and industrial applications.

Scientific Research Applications

rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: In industrial settings, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol include:

  • rac-(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]non-7-en-3-ol
  • rac-(1R,2R,3S,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]nonan-3-ol
  • rac-(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]non-7-en-3-one

Uniqueness

This compound stands out due to its specific stereochemistry and tricyclic framework, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

136066-56-3

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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